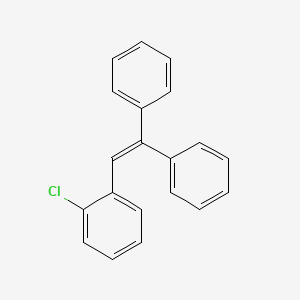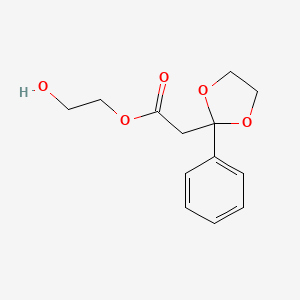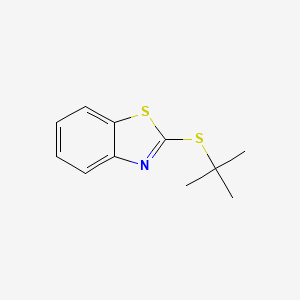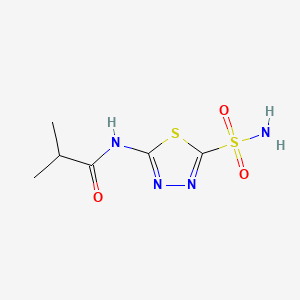
1-Chloro-2-(2,2-diphenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2,2-diphenylethenyl)benzene is an organic compound with the molecular formula C20H15Cl It is characterized by a benzene ring substituted with a chlorine atom and a 2,2-diphenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2,2-diphenylethenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with diphenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(2,2-diphenylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2,2-diphenylethenyl)phenol.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions, reaction in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide, reaction in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride, reaction in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: 2-(2,2-diphenylethenyl)phenol.
Oxidation: Carboxylic acids.
Reduction: Corresponding alkane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2,2-diphenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2,2-diphenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(2,2-diphenylethenyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2,2-diphenylethenyl)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-(2,2-Diphenylethenyl)phenol:
2-(2,2-Diphenylethenyl)benzoic acid: An oxidized form with carboxylic acid functionality, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
20333-62-4 |
|---|---|
Molekularformel |
C20H15Cl |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
1-chloro-2-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
InChI-Schlüssel |
YZDVFBGTWSQJAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)






![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)





